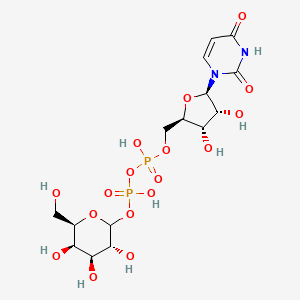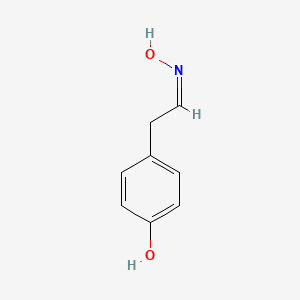
(Z)-(4-hydroxyphenyl)acetaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(4-hydroxyphenyl)acetaldehyde oxime is a (4-hydroxyphenyl)acetaldehyde oxime.
Applications De Recherche Scientifique
Acetaldehyde Production and Metabolism Acetaldehyde, a product of oxidative ethanol metabolism, is known for its strong electrophilic properties and high reactivity towards biogenic nucleophiles. Its production and further metabolism have been a subject of study, particularly concerning its role in salivary acetaldehyde levels and the risk of upper digestive tract cancer in individuals with ALDH2 deficiency (Väkeväinen, Tillonen, & Salaspuro, 2001). Similarly, the formation of acetaldehyde DNA adducts in human granulocytes and lymphocytes has been observed, suggesting a mechanism for alcohol's involvement in carcinogenesis (Fang & Vaca, 1997).
Role in Oxidative Stress and Carcinogenesis The presence of acetaldehyde protein adducts in liver biopsy specimens of patients with high alcohol consumption has been assessed, indicating its potential involvement in the pathogenesis of liver fibrosis (Holstege et al., 1994). Moreover, the role of acetaldehyde in oxidative stress has been studied, showing that it stimulates collagen gene expression and forms protein-acetaldehyde adducts, which are believed to be involved in the pathogenesis of liver fibrosis (Holstege et al., 1994).
Influence on Human Psychomotor Function Acetaldehyde's impact on human psychomotor functions has been investigated, particularly in relation to automobile driving skills. The study showed that acetaldehyde might play a more significant role than alcohol in determining effects on human psychomotor function and skills (Kim et al., 2010).
Biomarker Potential in Medical Conditions The presence of volatile aldehydes, including acetaldehyde, in exhaled breath has been explored as a potential biomarker for lung cancer. The study found that certain exhaled aldehyde concentrations were significantly higher in lung cancer patients than in smokers and healthy controls, suggesting a noninvasive method for recognizing lung malignancies (Fuchs et al., 2009).
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
4-[(2Z)-2-hydroxyiminoethyl]phenol |
InChI |
InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2/b9-6- |
Clé InChI |
TVXJJNJGTDWFLD-TWGQIWQCSA-N |
SMILES isomérique |
C1=CC(=CC=C1C/C=N\O)O |
SMILES |
C1=CC(=CC=C1CC=NO)O |
SMILES canonique |
C1=CC(=CC=C1CC=NO)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



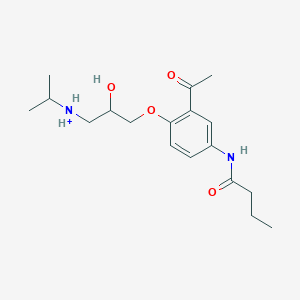
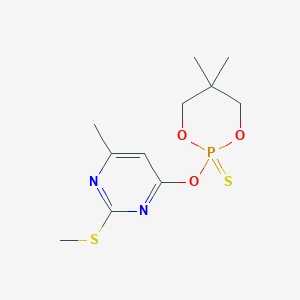
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)


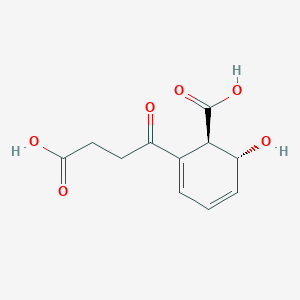

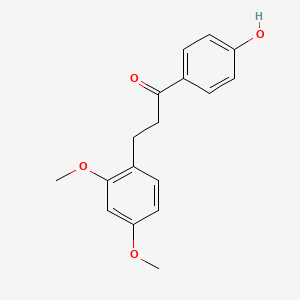

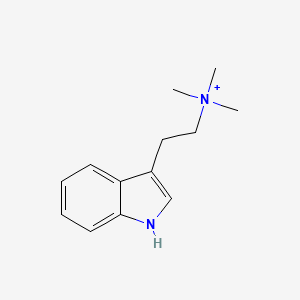
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)
![dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1233856.png)
